![molecular formula C14H13FO3 B6374286 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% CAS No. 1261965-47-2](/img/structure/B6374286.png)
4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95%
Overview
Description
4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% (4-DMFP-2-FP) is a fluorinated phenol derivative that has been found to have a wide variety of applications in scientific research. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone and has a melting point of 149-150°C. 4-DMFP-2-FP has been found to have antioxidant, anti-inflammatory, and antifungal properties in various studies, and its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% has been found to have a variety of scientific research applications, including its use as an antioxidant, anti-inflammatory, and antifungal agent. It has been found to have antioxidant activity in various studies, and its ability to cross the blood-brain barrier makes it a promising candidate for drug development. Additionally, 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% has been found to have anti-inflammatory effects in various studies, and its antifungal activity has been studied in both in vitro and in vivo models.
Mechanism of Action
The exact mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, it is thought to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, its antifungal activity is believed to be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% has been found to have a variety of biochemical and physiological effects in various studies. In particular, it has been found to have antioxidant, anti-inflammatory, and antifungal properties. Additionally, it has been found to have neuroprotective effects, and its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% is its ability to cross the blood-brain barrier, making it a promising candidate for drug development. Additionally, it has been found to have antioxidant, anti-inflammatory, and antifungal properties in various studies. One limitation of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% is that the exact mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for the study of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95%. These include further research into its mechanism of action, its potential use as a therapeutic agent, and its potential use as an antioxidant in food and beverage products. Additionally, further studies into its potential use as an antifungal agent and its potential use as a neuroprotective agent are warranted. Finally, further research into its potential use as an anti-inflammatory agent and its potential use as a drug delivery system is needed.
Synthesis Methods
4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% can be synthesized by a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol and yields the desired product in high yields. Other methods of synthesis include the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorophenol in the presence of a base such as sodium hydroxide, as well as the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorophenol in the presence of a Lewis acid such as zinc chloride.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-fluorophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-12(16)11(15)7-9/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGJQEMEPZIBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684385 | |
Record name | 3-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-47-2 | |
Record name | [1,1′-Biphenyl]-4-ol, 3-fluoro-3′,4′-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261965-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.